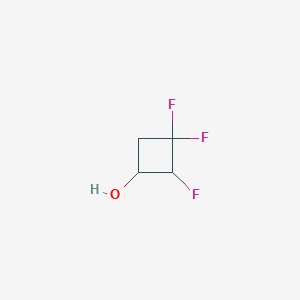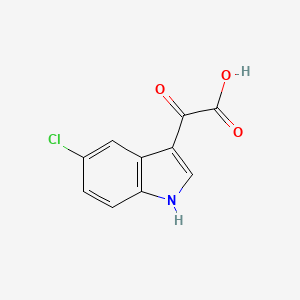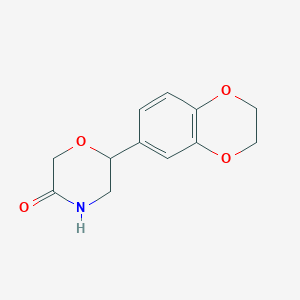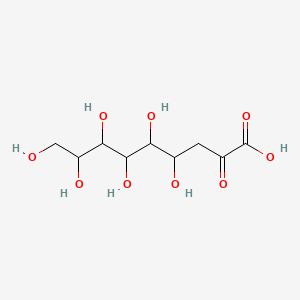
Sulfo-Cy5.5 carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Sulfo-Cy5.5 carboxylic acid is a water-soluble, far-red emitting fluorophore. It is a derivative of the cyanine dye family, known for its high hydrophilicity due to the presence of four sulfo groups. This compound exhibits a very low dependence of fluorescence on pH and has a high extinction coefficient .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Sulfo-Cy5.5 carboxylic acid can be synthesized through a series of chemical reactions involving the introduction of sulfo groups to the cyanine dye structure. The synthetic route typically involves the reaction of a cyanine dye precursor with sulfonating agents under controlled conditions. The reaction conditions often include the use of solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility and reaction efficiency .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale synthesis using automated reactors to ensure consistency and purity. The process includes rigorous quality control measures such as nuclear magnetic resonance (NMR) and high-performance liquid chromatography-mass spectrometry (HPLC-MS) to verify the compound’s structure and purity .
Analyse Des Réactions Chimiques
Types of Reactions
Sulfo-Cy5.5 carboxylic acid primarily undergoes substitution reactions, particularly with primary amine groups to form stable amide bonds. This reaction is facilitated by activators such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) .
Common Reagents and Conditions
The common reagents used in these reactions include EDC, HOBt, and N-hydroxysuccinimide (NHS). The reactions are typically carried out in aqueous solutions or organic solvents like DMF and DMSO, under mild conditions to prevent degradation of the dye .
Major Products
The major products formed from these reactions are amide-linked conjugates, which are widely used in bioconjugation applications .
Applications De Recherche Scientifique
Sulfo-Cy5.5 carboxylic acid is extensively used in various scientific research fields due to its unique properties:
Chemistry: It is used as a fluorescent probe for detecting and quantifying chemical species.
Biology: The compound is employed in fluorescence imaging to label peptides, proteins, and oligonucleotides.
Medicine: It is used in diagnostic assays and imaging techniques to visualize biological processes.
Industry: The dye is used in the development of sensors and diagnostic tools .
Mécanisme D'action
Sulfo-Cy5.5 carboxylic acid exerts its effects through its fluorescent properties. The sulfo groups enhance its water solubility and reduce fluorescence quenching, allowing for stable and bright fluorescence signals. The dye interacts with biological molecules through covalent bonding, primarily forming amide bonds with primary amines .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Sulfo-Cy3 carboxylic acid
- Sulfo-Cy5 carboxylic acid
- Sulfo-Cy7 carboxylic acid
Uniqueness
Sulfo-Cy5.5 carboxylic acid is unique due to its far-red emission, which allows for deeper tissue penetration and reduced background fluorescence in biological imaging applications. Its high hydrophilicity and stability across a wide pH range make it particularly suitable for various research and industrial applications .
Propriétés
Formule moléculaire |
C40H39K3N2O14S4 |
|---|---|
Poids moléculaire |
1017.3 g/mol |
Nom IUPAC |
tripotassium;(2Z)-3-(5-carboxypentyl)-1,1-dimethyl-2-[(2E,4E)-5-(1,1,3-trimethyl-6,8-disulfonatobenzo[e]indol-3-ium-2-yl)penta-2,4-dienylidene]benzo[e]indole-6,8-disulfonate |
InChI |
InChI=1S/C40H42N2O14S4.3K/c1-39(2)34(41(5)30-17-15-26-28(37(30)39)20-24(57(45,46)47)22-32(26)59(51,52)53)12-8-6-9-13-35-40(3,4)38-29-21-25(58(48,49)50)23-33(60(54,55)56)27(29)16-18-31(38)42(35)19-11-7-10-14-36(43)44;;;/h6,8-9,12-13,15-18,20-23H,7,10-11,14,19H2,1-5H3,(H4-,43,44,45,46,47,48,49,50,51,52,53,54,55,56);;;/q;3*+1/p-3 |
Clé InChI |
MMQQUABRDYPOFX-UHFFFAOYSA-K |
SMILES isomérique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)/C=C/C=C/C=C\4/C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
SMILES canonique |
CC1(C(=[N+](C2=C1C3=C(C=C2)C(=CC(=C3)S(=O)(=O)[O-])S(=O)(=O)[O-])C)C=CC=CC=C4C(C5=C(N4CCCCCC(=O)O)C=CC6=C5C=C(C=C6S(=O)(=O)[O-])S(=O)(=O)[O-])(C)C)C.[K+].[K+].[K+] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![Zirconium, dichloro(h5-2,4-cyclopentadien-1-yl)[(1,2,3,3a,7a-h)-1H-inden-1-yl]-](/img/structure/B12279671.png)
![beta-Ribofuranose, 1-deoxy-1-[pyrimidin-4-one-2-thione-1-yl]-2,3,6-tribenzoyl-](/img/structure/B12279672.png)

![1-{3-[(4-chloro-1H-pyrazol-1-yl)methyl]azetidin-1-yl}-3-(1H-indol-3-yl)propan-1-one](/img/structure/B12279675.png)
![4-(1H-pyrazol-1-yl)-6-(4-{pyrazolo[1,5-a]pyrimidin-5-yl}piperazin-1-yl)pyrimidine](/img/structure/B12279682.png)
![4a,5,6,7,8,9a-hexahydro-1H-[1]benzothiolo[2,3-d]pyrimidine-2,4-dione](/img/structure/B12279686.png)

